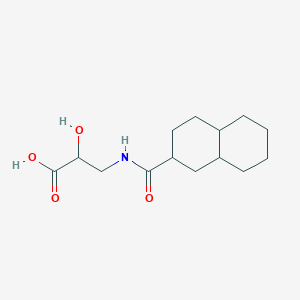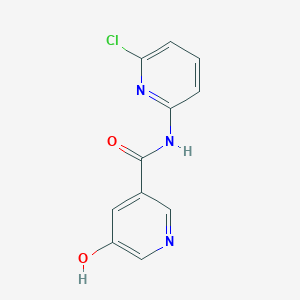![molecular formula C16H21NO3 B7627659 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid, also known as Ro 60-0175, is a selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a protein that regulates the levels of glycine in the brain, an important neurotransmitter involved in various physiological processes. Ro 60-0175 has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
作用机制
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 selectively inhibits GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 increases the levels of glycine in the brain, which can enhance the function of N-methyl-D-aspartate (NMDA) receptors, a type of glutamate receptor involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has been shown to have several biochemical and physiological effects, including an increase in glycine levels in the brain, enhanced NMDA receptor function, and improved cognitive function. Additionally, 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has several advantages for lab experiments, including its selectivity for GlyT1, its ability to increase glycine levels in the brain, and its potential therapeutic applications in neurological and psychiatric disorders. However, 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and efficacy in humans.
未来方向
There are several future directions for the study of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175, including:
1. Further studies to determine the optimal dosage and efficacy of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 in humans.
2. Development of new GlyT1 inhibitors with improved selectivity and reduced toxicity.
3. Investigation of the potential applications of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 in other neurological and psychiatric disorders.
4. Studies to determine the long-term effects of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 on cognitive function and brain function.
5. Investigation of the potential use of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 in combination with other drugs for the treatment of neurological and psychiatric disorders.
Conclusion:
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 is a selective inhibitor of GlyT1 with potential therapeutic applications in neurological and psychiatric disorders. Its ability to increase glycine levels in the brain and enhance NMDA receptor function make it a promising candidate for the treatment of schizophrenia, Alzheimer's disease, and other disorders. However, further studies are needed to determine its optimal dosage and efficacy in humans, as well as its potential toxicity and long-term effects.
合成方法
The synthesis of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 2-methyl-3-nitrobenzoic acid with a tert-butoxycarbonyl (Boc) group. The resulting compound is then subjected to a Grignard reaction with 2-methylpropylmagnesium bromide, followed by reduction of the nitro group with iron powder. The resulting amine is then protected with a 2-methyl-1-benzofuran-3-ylmethyl (Bom) group, and the Boc group is removed with trifluoroacetic acid. The final step involves the deprotection of the Bom group with boron tribromide to yield 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175.
科学研究应用
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. The selective inhibition of GlyT1 by 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 leads to an increase in glycine levels in the brain, which has been shown to improve cognitive function and reduce negative symptoms in patients with schizophrenia. Additionally, 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.
属性
IUPAC Name |
2-[(2-methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)8-17(10-16(18)19)9-14-12(3)20-15-7-5-4-6-13(14)15/h4-7,11H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSNDKRXEWCQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CN(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)

![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)